molecular formula C21H37NO6S2 B015968 N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate CAS No. 887407-52-5

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate

Cat. No. B015968
M. Wt: 463.7 g/mol
InChI Key: IQYKMBDQDWEUND-UHFFFAOYSA-N
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Description

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate is a chemical reagent used in various biochemical research and synthesis processes. Its unique chemical structure and properties enable it to participate in a wide range of chemical reactions, particularly in protein and peptide chemistry, where it serves as a cross-linking agent or for the modification of sulfhydryl groups.

Synthesis Analysis

The synthesis of related compounds involves the reaction of succinimide with various aliphatic or aromatic groups to introduce the succinimidyl moiety, which is crucial for its activity as a cross-linker or modifying agent. For example, the synthesis of [35S]dithiobis(succinimidyl propionate), a compound with similar functional groups, demonstrates the use of succinimide derivatives in creating cleavable cross-linkers for protein studies (Lomant & Fairbanks, 1976).

Molecular Structure Analysis

The molecular structure of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate and its derivatives is characterized by the presence of succinimidyl esters, which are reactive towards amine groups in biomolecules. This reactivity is crucial for its application in bioconjugation and cross-linking reactions. The specific arrangement of its functional groups enables selective reactions with targeted molecules in biological systems.

Chemical Reactions and Properties

This compound participates in amine acylation and thiol-modification reactions. The succinimidyl group reacts with free amine groups in proteins, facilitating the formation of stable amide bonds. Additionally, its methanethiosulfonate moiety allows for selective modification of thiol groups, often reversible under certain conditions, which is valuable in creating cleavable linkages or probes in protein studies (Carlsson, Drevin, & Axén, 1978).

Scientific Research Applications

Photocatalysis for Sulfur Compound Oxidation

Research by Cantau et al. (2007) explores photocatalytic processes for the oxidation of reduced sulfur compounds, which may be analogous to studying the reactivity of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate in certain environments. This study provides insight into the photocatalytic degradation pathways and the efficiency of different photocatalytic materials, potentially relevant for understanding how similar compounds might be manipulated or studied in laboratory settings (Cantau et al., 2007).

Methane Utilization by Methanotrophs

The work of Strong, Xie, and Clarke (2015) on methanotrophs' biotechnological applications demonstrates the utilization of methane for producing valuable compounds. Although not directly related, the concepts of microbial conversion processes might offer insights into biotechnological applications where N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate could be utilized or produced (Strong, Xie, & Clarke, 2015).

Enhancing Electrical Conductivity of Polymers

Shi et al. (2015) review methods to enhance the electrical conductivity of PEDOT:PSS, a conducting polymer. This research could parallel the study of modifying chemical compounds to improve their properties for specific applications, potentially offering a methodology applicable to N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate in creating advanced materials (Shi et al., 2015).

Biomimetic Methane Oxidation

Shilov and Shteinman (2012) discuss biomimetic approaches to methane oxidation, highlighting the catalytic potential and environmental implications. Similar research could explore the catalytic roles of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate in synthetic or natural processes, suggesting pathways for its application in catalysis or environmental mitigation (Shilov & Shteinman, 2012).

Future Directions

The future directions of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate are not explicitly mentioned in the search results. Given its use in the synthesis of ADCs , it may continue to play a significant role in the development of new therapeutics.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 16-methylsulfonylsulfanylhexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO6S2/c1-30(26,27)29-18-14-12-10-8-6-4-2-3-5-7-9-11-13-15-21(25)28-22-19(23)16-17-20(22)24/h2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYKMBDQDWEUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402264
Record name N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate

CAS RN

887407-52-5
Record name N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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